molecular formula C18H25N3O B12910882 3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol CAS No. 5443-18-5

3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol

Cat. No.: B12910882
CAS No.: 5443-18-5
M. Wt: 299.4 g/mol
InChI Key: VWUJAYNGIKLTBV-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines.

    Substitution reactions: Introducing the phenyl and methyl groups onto the pyrimidine ring.

    Attachment of the diethylamino group: This step might involve nucleophilic substitution reactions.

    Final step: The addition of the propanol group, possibly through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alcohol group, forming ketones or aldehydes.

    Reduction: Reduction reactions could target the pyrimidine ring or the phenyl group, potentially leading to hydrogenated derivatives.

    Substitution: The diethylamino group and the phenyl group can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol: can be compared with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

5443-18-5

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

3-(diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol

InChI

InChI=1S/C18H25N3O/c1-4-21(5-2)12-11-17(22)16-13-19-18(20-14(16)3)15-9-7-6-8-10-15/h6-10,13,17,22H,4-5,11-12H2,1-3H3

InChI Key

VWUJAYNGIKLTBV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C1=CN=C(N=C1C)C2=CC=CC=C2)O

Origin of Product

United States

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